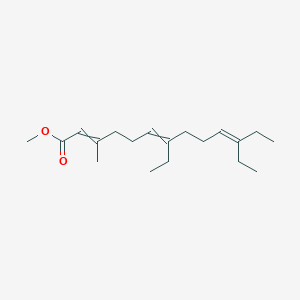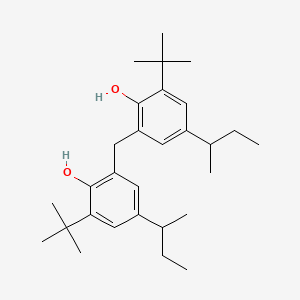
Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenolic rings .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts may be used to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in the synthesis of polymers and resins.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive.
Mechanism of Action
The antioxidant activity of Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- is primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative degradation. The methylene bridge between the phenolic rings enhances the stability of the compound, allowing it to effectively scavenge free radicals and protect materials from oxidation .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Similar structure but with a methyl group instead of a 1-methylpropyl group.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-: Contains an ethyl group instead of a 1-methylpropyl group.
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Different substitution pattern on the phenolic rings.
Uniqueness
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)- is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness enhances its effectiveness as an antioxidant and stabilizer in various industrial applications .
Properties
CAS No. |
72672-54-9 |
|---|---|
Molecular Formula |
C29H44O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
4-butan-2-yl-2-[(5-butan-2-yl-3-tert-butyl-2-hydroxyphenyl)methyl]-6-tert-butylphenol |
InChI |
InChI=1S/C29H44O2/c1-11-18(3)20-13-22(26(30)24(16-20)28(5,6)7)15-23-14-21(19(4)12-2)17-25(27(23)31)29(8,9)10/h13-14,16-19,30-31H,11-12,15H2,1-10H3 |
InChI Key |
PAMOFRNFPOZAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)CC)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


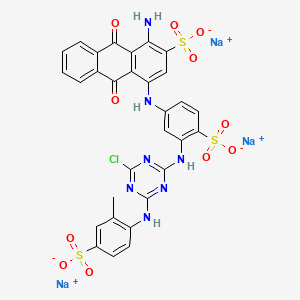
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
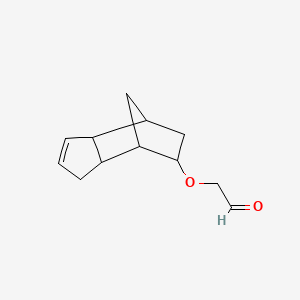
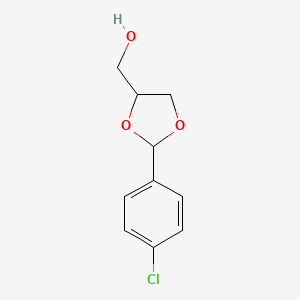
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
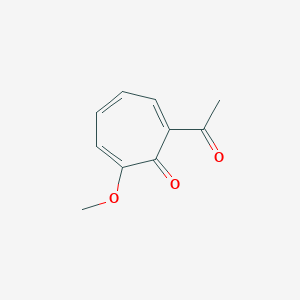
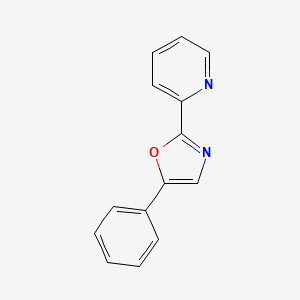

![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)

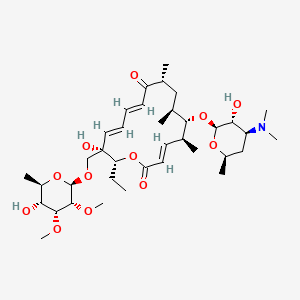
![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
